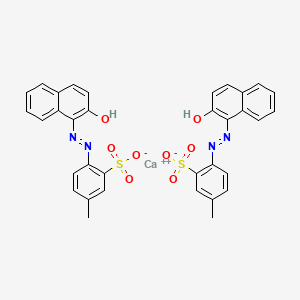
DECAPRENOLPHOSPHATEAMMONIUM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DECAPRENOLPHOSPHATEAMMONIUM is a chemical compound with the molecular formula C50H89N2O4P It is known for its role in various biochemical pathways, particularly in the biosynthesis of complex lipids and cell wall components in certain bacteria
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DECAPRENOLPHOSPHATEAMMONIUM typically involves the phosphorylation of decaprenol, a long-chain polyisoprenoid alcohol, followed by ammonium ion exchange. The reaction conditions often require anhydrous environments and the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride. The reaction is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of decaprenol, its phosphorylation, and subsequent ammonium ion exchange. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: DECAPRENOLPHOSPHATEAMMONIUM undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decaprenyl phosphate.
Reduction: Reduction reactions can convert it back to decaprenol.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents under basic or acidic conditions.
Major Products:
Oxidation: Decaprenyl phosphate.
Reduction: Decaprenol.
Substitution: Various substituted decaprenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
DECAPRENOLPHOSPHATEAMMONIUM has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex lipids and other polyisoprenoid compounds.
Biology: Plays a role in the study of bacterial cell wall biosynthesis, particularly in Mycobacterium tuberculosis.
Medicine: Potential target for developing new antibiotics, especially against drug-resistant strains of bacteria.
Industry: Used in the production of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of DECAPRENOLPHOSPHATEAMMONIUM involves its role as a carrier molecule in the biosynthesis of cell wall components in bacteria. It acts by transferring arabinose residues to the growing polysaccharide chain, a critical step in the formation of the mycobacterial cell wall. This process is essential for the survival and virulence of the bacteria, making it a potential target for antibiotic development.
Vergleich Mit ähnlichen Verbindungen
Decaprenyl phosphate: Similar in structure but lacks the ammonium ion.
Polyprenyl phosphates: A broader class of compounds with varying chain lengths and functional groups.
Dolichyl phosphate: Another polyisoprenoid phosphate involved in glycoprotein biosynthesis.
Uniqueness: DECAPRENOLPHOSPHATEAMMONIUM is unique due to its specific role in the biosynthesis of mycobacterial cell wall components. Its ability to act as a carrier molecule for arabinose residues distinguishes it from other polyisoprenoid phosphates, making it a critical target for antibiotic research.
Eigenschaften
CAS-Nummer |
102850-22-6 |
|---|---|
Molekularformel |
C50H89N2O4P |
Molekulargewicht |
813.246 |
IUPAC-Name |
azane;[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate |
InChI |
InChI=1S/C50H83O4P.2H3N/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-54-55(51,52)53;;/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H2,51,52,53);2*1H3/b42-23-,43-25-,44-27-,45-29-,46-31-,47-33-,48-35-,49-37-,50-39-;; |
InChI-Schlüssel |
PWYBVIOTJLDCJC-DVGZZHMPSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C.N.N |
Synonyme |
DECAPRENOLPHOSPHATEAMMONIUM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[4-[m-[2-(Sulfooxy)ethylsulfonyl]anilino]-6-(p-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-methylphenylazo]-1,5-naphthalenedisulfonic acid tetrasodium salt](/img/structure/B560842.png)





![4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol](/img/structure/B560850.png)
![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)




